FAAH-IN-6

FAAH Inhibition IC50

Choose FAAH-IN-6 for your endocannabinoid research to guarantee sub-nanomolar hFAAH inhibition (IC50=0.72nM). Unlike generic FAAH inhibitors, FAAH-IN-6 delivers unmatched oral bioavailability and blood-brain barrier penetration, providing dose-dependent analgesic efficacy in SNI and CFA pain models. Ideal for cell-based assays, target validation, and chronic CNS dosing regimens, it eliminates confounding off-target effects and ensures reproducible in vivo pharmacodynamics. Secure the only FAAH inhibitor with proven species-specific potency and validated DMPK for your next study.

Molecular Formula C19H17F2N7O
Molecular Weight 397.4 g/mol
Cat. No. B611121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAAH-IN-6
SynonymsTAK-21d;  TAK 21d;  TAK21d;  TAK-21-d; 
Molecular FormulaC19H17F2N7O
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC(=N2)C3=CC(=C(C=C3)F)F)C(=O)NC4=NN=CC=C4
InChIInChI=1S/C19H17F2N7O/c20-14-4-3-13(12-15(14)21)16-5-7-22-18(24-16)27-8-10-28(11-9-27)19(29)25-17-2-1-6-23-26-17/h1-7,12H,8-11H2,(H,25,26,29)
InChIKeyJCWVFSJNIBAGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FAAH-IN-6: A High-Potency, Orally Active FAAH Inhibitor for Pain and Inflammation Research Procurement


FAAH-IN-6, also referred to as compound 21d or TAK-21d, is a synthetic small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). It is characterized as a potent, orally bioavailable compound capable of crossing the blood-brain barrier, with reported IC50 values of 0.72 nM for human FAAH and 0.28 nM for rat FAAH [1]. Its primary application is in research focused on elucidating the role of the endocannabinoid system in pain and inflammation, particularly in the context of neuropathic and inflammatory pain models [1].

Why FAAH-IN-6 Cannot Be Substituted with Other Common FAAH Inhibitors


Simple substitution of FAAH-IN-6 with other commercially available FAAH inhibitors, such as PF-3845, URB597, PF-04457845, or JNJ-42165279, is not scientifically valid due to substantial quantitative differences in key parameters, including target potency across species and oral in vivo efficacy [1]. While these compounds share a common nominal target, their distinct IC50 values for human and rodent FAAH, as well as their varying in vivo pharmacodynamic profiles, preclude direct interchangeability in experimental protocols. The selection of a specific FAAH inhibitor must be guided by the precise quantitative requirements of the research model, particularly regarding species-specific potency and the desired magnitude of in vivo effect [1].

Quantitative Differentiation of FAAH-IN-6: Evidence for Scientific Selection


FAAH-IN-6 Exhibits Sub-Nanomolar Potency Against Human FAAH, Outperforming Key Comparators PF-04457845 and JNJ-42165279

FAAH-IN-6 demonstrates significantly greater inhibitory potency against human FAAH compared to several widely used alternative FAAH inhibitors [1]. In a head-to-head comparison using an established in vitro assay, FAAH-IN-6 achieved an IC50 of 0.72 nM for human FAAH, which is 10-fold more potent than PF-04457845 (IC50 = 7.2 nM) and approximately 97-fold more potent than JNJ-42165279 (IC50 = 70 nM) under comparable assay conditions [1]. This substantial difference in potency is critical for experiments requiring maximal target engagement at lower compound concentrations.

FAAH Inhibition IC50 Endocannabinoid Pain

FAAH-IN-6 Demonstrates Superior Potency Against Rat FAAH Compared to JNJ-42165279, a Critical Distinction for Rodent Pain Models

In preclinical research, the efficacy of a compound in rodent models is directly dependent on its potency against the rodent ortholog of the target protein. FAAH-IN-6 shows an IC50 of 0.28 nM against rat FAAH, which is markedly superior to that of JNJ-42165279, which has a reported IC50 of 313 nM for rat FAAH [1]. This represents a greater than 1000-fold difference in potency. This stark contrast underscores the unsuitability of JNJ-42165279 for studies in rat models of pain where robust FAAH inhibition is required.

FAAH Inhibition IC50 Rat Rodent Models Pain

FAAH-IN-6 Delivers Orally Bioavailable, Dose-Dependent Analgesic Efficacy in Both Neuropathic and Inflammatory Pain Models

FAAH-IN-6 has been validated in vivo to produce robust, dose-dependent analgesic effects following oral administration in two distinct rodent pain models [1]. In the spared nerve injury (SNI) model of neuropathic pain, oral dosing of FAAH-IN-6 at 1-10 mg/kg significantly ameliorated tactile allodynia in a dose-dependent fashion [1]. Similarly, in the complete Freund's adjuvant (CFA) model of inflammatory pain, oral doses of 3-10 mg/kg produced a significant reversal of tactile allodynia in the ipsilateral hind paw [1]. This establishes its utility as a tool compound for investigating FAAH-mediated analgesia via oral administration.

FAAH In Vivo Oral Bioavailability Analgesia Neuropathic Pain Inflammatory Pain

FAAH-IN-6 Features a Favorable Drug Metabolism and Pharmacokinetics (DMPK) Profile and Demonstrated Brain Penetration

In addition to its high potency, the original research on FAAH-IN-6 specifically notes its favorable drug metabolism and pharmacokinetics (DMPK) profile and its ability to cross the blood-brain barrier [1]. While explicit quantitative PK parameters are not detailed in the abstract, the explicit mention of a favorable DMPK profile and brain permeability in the context of an optimization study distinguishes it from earlier lead compounds in the same series (e.g., compound 5) that lacked these properties [1]. This combination of high potency and favorable drug-like properties was the culmination of a structure-activity relationship (SAR) optimization campaign.

FAAH Pharmacokinetics DMPK Blood-Brain Barrier CNS Penetration

Optimal Research Applications for FAAH-IN-6 Based on Quantitative Evidence


In Vitro Studies Requiring Maximal Human FAAH Inhibition

FAAH-IN-6 is the optimal selection for in vitro assays where complete or near-complete inhibition of human FAAH is a prerequisite. Its sub-nanomolar IC50 (0.72 nM) ensures that target engagement can be achieved at low concentrations, minimizing the risk of off-target activity that could confound experimental results. This makes it ideal for cell-based assays, enzymatic studies, and target validation experiments where high-confidence target inhibition is paramount [1].

In Vivo Studies of Neuropathic and Inflammatory Pain in Rodent Models

Researchers investigating the role of the endocannabinoid system in pain should select FAAH-IN-6 for in vivo studies. Its demonstrated oral bioavailability and potent, dose-dependent analgesic efficacy in both SNI (neuropathic) and CFA (inflammatory) pain models provide a validated in vivo phenotype. Furthermore, its superior potency against rat FAAH (IC50 = 0.28 nM) relative to other inhibitors like JNJ-42165279 ensures that the target is effectively engaged in the chosen rodent species [1].

CNS-Targeted Studies Requiring Blood-Brain Barrier Penetration

FAAH-IN-6 is a suitable choice for research projects focused on central nervous system (CNS) mechanisms of pain, mood, or inflammation. Its documented ability to cross the blood-brain barrier, combined with its favorable DMPK profile, supports its use in studies where engagement of brain FAAH is required. This is a key differentiator from earlier-generation FAAH inhibitors or those with poor brain penetration [1].

Studies Where Oral Administration of a Small Molecule Inhibitor is Required

FAAH-IN-6 is a well-validated tool for investigations requiring systemic, oral administration of a FAAH inhibitor. Its demonstrated oral activity in producing robust analgesic effects in vivo confirms its suitability for chronic dosing regimens or any protocol where intraperitoneal or intravenous injection is not feasible or desirable. This oral route of administration simplifies experimental logistics and reduces animal stress [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FAAH-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.